molecular formula C26H26N4O3 B10921508 6-(4-methoxyphenyl)-3-methyl-N-[2-(pyrrolidin-1-yl)benzyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide

6-(4-methoxyphenyl)-3-methyl-N-[2-(pyrrolidin-1-yl)benzyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10921508
M. Wt: 442.5 g/mol
InChI Key: WKEFNFFGIIMVGV-UHFFFAOYSA-N
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Description

6-(4-METHOXYPHENYL)-3-METHYL-N~4~-[2-(1-PYRROLIDINYL)BENZYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound featuring a unique isoxazolo[5,4-b]pyridine core. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents. Its structure includes various functional groups such as methoxyphenyl, pyrrolidinyl, and carboxamide, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-METHOXYPHENYL)-3-METHYL-N~4~-[2-(1-PYRROLIDINYL)BENZYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group, potentially altering the compound’s biological activity.

    Reduction: The nitro group, if present, can be reduced to an amine, which may be useful in further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid).

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Introduction of various functional groups onto the aromatic rings.

Scientific Research Applications

6-(4-METHOXYPHENYL)-3-METHYL-N~4~-[2-(1-PYRROLIDINYL)BENZYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various pharmacological properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The methoxyphenyl and pyrrolidinyl groups may enhance binding affinity to these targets, while the isoxazolo[5,4-b]pyridine core can modulate the compound’s overall biological activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    6-(4-METHOXYPHENYL)-3-METHYL-ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE: Lacks the pyrrolidinylbenzyl group, potentially altering its biological activity.

    6-(4-HYDROXYPHENYL)-3-METHYL-N~4~-[2-(1-PYRROLIDINYL)BENZYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE: Features a hydroxyl group instead of a methoxy group, which may affect its reactivity and binding properties.

Uniqueness

The presence of the methoxyphenyl, pyrrolidinylbenzyl, and carboxamide groups in 6-(4-METHOXYPHENYL)-3-METHYL-N~4~-[2-(1-PYRROLIDINYL)BENZYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE makes it unique compared to its analogs. These functional groups contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C26H26N4O3

Molecular Weight

442.5 g/mol

IUPAC Name

6-(4-methoxyphenyl)-3-methyl-N-[(2-pyrrolidin-1-ylphenyl)methyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C26H26N4O3/c1-17-24-21(15-22(28-26(24)33-29-17)18-9-11-20(32-2)12-10-18)25(31)27-16-19-7-3-4-8-23(19)30-13-5-6-14-30/h3-4,7-12,15H,5-6,13-14,16H2,1-2H3,(H,27,31)

InChI Key

WKEFNFFGIIMVGV-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)NCC4=CC=CC=C4N5CCCC5

Origin of Product

United States

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